molecular formula C9H9BrN2O B2717594 5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde CAS No. 1306604-50-1

5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde

Cat. No. B2717594
CAS RN: 1306604-50-1
M. Wt: 241.088
InChI Key: WTQZAXFFWGTIMU-UHFFFAOYSA-N
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Description

5-amino-6-bromo-2,3-dihydro-1H-isoindole-2-carbaldehyde is a chemical compound with the CAS Number: 1306604-50-1 . It is used for pharmaceutical testing and is a basic building block for making protein degrader library .


Synthesis Analysis

A basic synthesis method for this compound involves starting with isoindoline-1,3-dione, undergoing acid-catalyzed, amide reaction, and bromination reaction steps .


Molecular Structure Analysis

The molecular formula of this compound is C9H9BrN2O . The structure is based on the isoindole backbone, which is a heterocyclic system .


Chemical Reactions Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also amenable for linker attachment via reductive amination .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anti-HIV Potential

This compound’s structure suggests potential as an activator of E3 ligase , which ubiquitinylates proteins for proteolysis. Further derivatization by substituting fluorine or bromine could enhance its anti-HIV properties .

Antiproliferative Activity

The 7-amino-5-(1H-indol-3-yl)-6-isocyano-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones and 7-amino-5-(1H-indol-3-yl)-6-isocyano-2-thioxo-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones derivatives exhibit antiproliferative activity .

Safety and Hazards

Due to a lack of specific toxicity and safety data, the toxicity and risk assessment of this compound are not clear . When handling this compound, general laboratory safety standards should be followed, including wearing appropriate personal protective equipment (such as lab gloves, safety glasses, etc.), avoiding skin contact, and inhalation of aerosols .

Future Directions

Indole derivatives, including this compound, have diverse biological activities and also have immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

5-amino-6-bromo-1,3-dihydroisoindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-1-6-3-12(5-13)4-7(6)2-9(8)11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQZAXFFWGTIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2CN1C=O)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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